![molecular formula C22H20ClNO5 B282506 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid, also known as CP-690,550, is a small molecule drug that is used for the treatment of autoimmune diseases like rheumatoid arthritis, psoriasis, and Crohn's disease. This drug is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors that are involved in the development of autoimmune diseases.
作用機序
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that are implicated in the development of autoimmune diseases. By blocking the activity of these enzymes, 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid reduces the production of pro-inflammatory cytokines and growth factors, which in turn reduces inflammation and prevents tissue damage in affected organs.
Biochemical and Physiological Effects:
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include reducing the levels of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, inhibiting the activation of T cells and B cells, and reducing the infiltration of inflammatory cells into affected tissues. These effects contribute to the anti-inflammatory and immunosuppressive properties of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid.
実験室実験の利点と制限
One of the main advantages of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid for lab experiments is its specificity for JAK enzymes, which allows for selective inhibition of specific signaling pathways involved in autoimmune diseases. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is its relatively short half-life, which requires frequent dosing and may limit its efficacy in some patients.
将来の方向性
There are several future directions for research on 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid. One area of interest is the development of new JAK inhibitors with improved pharmacokinetic properties and efficacy. Another area of research is the identification of biomarkers that can predict response to 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid and other JAK inhibitors. Additionally, further studies are needed to better understand the long-term safety and efficacy of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid in different patient populations.
合成法
The synthesis of 4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves several steps, including the condensation of 2-chlorobenzoyl chloride with 4-methylbenzoyl chloride to form a diketone intermediate, which is then reacted with ethyl acetoacetate to yield the pyrrole ring. The resulting compound is then treated with butyl lithium to form the final product.
科学的研究の応用
4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases. Several preclinical and clinical studies have demonstrated that this drug is effective in reducing inflammation and preventing joint damage in patients with rheumatoid arthritis, as well as improving skin symptoms in patients with psoriasis and reducing the severity of Crohn's disease.
特性
分子式 |
C22H20ClNO5 |
|---|---|
分子量 |
413.8 g/mol |
IUPAC名 |
4-[(3E)-2-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C22H20ClNO5/c1-13-8-10-14(11-9-13)20(27)18-19(15-5-2-3-6-16(15)23)24(22(29)21(18)28)12-4-7-17(25)26/h2-3,5-6,8-11,19,27H,4,7,12H2,1H3,(H,25,26)/b20-18+ |
InChIキー |
SJUYSFREBMJVAZ-CZIZESTLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=CC=C3Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




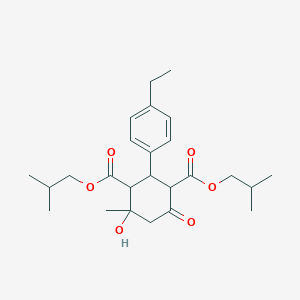
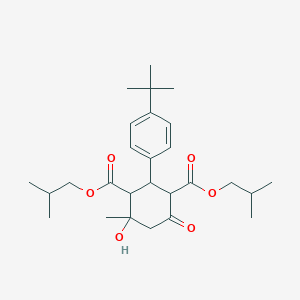
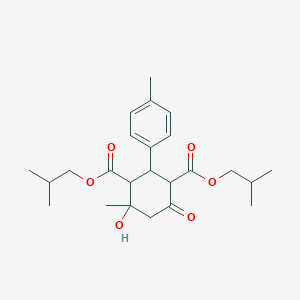

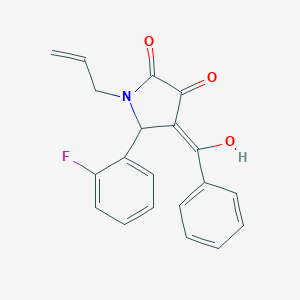
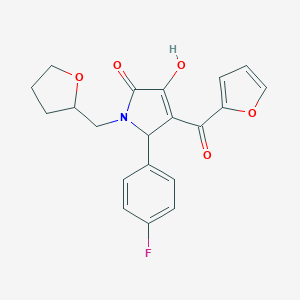
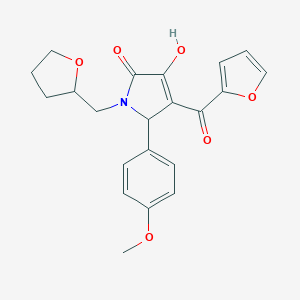
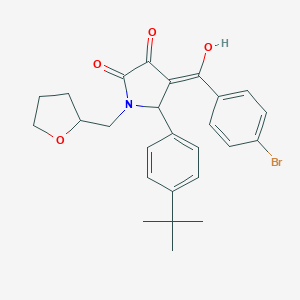
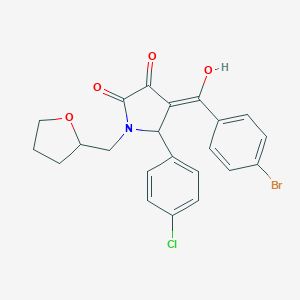
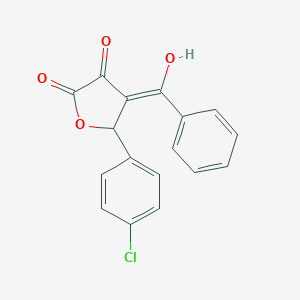
![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)